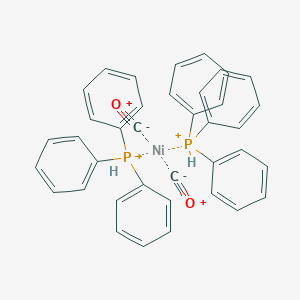

Bis(triphenylphosphine)nickeldicarbonyl

Description

Significance and Research Context of Low-Valent Nickel Complexes

Low-valent nickel complexes, particularly those with nickel in the Ni(0) and Ni(I) oxidation states, are of paramount significance in catalysis. digitellinc.com Their importance stems from their ability to facilitate a wide range of chemical transformations, most notably carbon-carbon bond-forming reactions. illinois.edu Unlike their late transition metal counterpart, palladium, nickel is more earth-abundant and less expensive, making it an attractive alternative for large-scale industrial processes. digitellinc.com

A key feature of nickel catalysts is their ability to readily participate in one-electron chemistry, allowing access to paramagnetic Ni(I) and Ni(III) intermediates. digitellinc.com This reactivity is distinct from the predominantly two-electron pathways (0/II/IV oxidation states) seen with palladium and enables unique transformations, especially in cross-coupling reactions involving alkyl substrates. digitellinc.comnih.gov Catalytic cycles involving Ni(0)/Ni(II) are widespread, but cycles based on Ni(I)/Ni(III) are also common, expanding the scope of possible reactions. nih.gov

Low-valent nickel complexes are privileged catalysts for reactions involving alkenes and alkynes, such as oligomerization and cycloaddition reactions. digitellinc.comnih.gov The strong bonding between nickel and π-acceptor ligands like olefins is a crucial aspect of this reactivity. nih.gov The development of well-defined, stable, and catalytically competent low-valent nickel sources continues to be an active area of research, aiming to harness their unique reactivity for the efficient construction of complex molecules. digitellinc.com

Historical Perspective of Bis(triphenylphosphine)dicarbonylnickel Research

The field of organonickel chemistry began with the discovery of nickel tetracarbonyl (Ni(CO)₄) by Ludwig Mond in 1890. wikipedia.orgwikipedia.orgopenochem.org This discovery was foundational, not only for organometallic chemistry but also for industrial metallurgy through the Mond process for nickel purification. wikipedia.orgwikipedia.org

Bis(triphenylphosphine)dicarbonylnickel itself was first synthesized and reported in 1948 by Walter Reppe and Walter Schweckendiek. drugfuture.com Their method involved the direct reaction of one mole of nickel tetracarbonyl with two moles of triphenylphosphine (B44618), where the phosphine (B1218219) ligands displace two of the carbonyl groups. drugfuture.com This substitution reaction provided a straightforward route to this stable, 18-electron Ni(0) complex.

A few years later, in 1954, an alternative synthesis was developed by Yamamoto and Oku. This method involved reacting carbon monoxide with a methanol (B129727) solution containing triphenylphosphine and reduced nickel at elevated temperature (170°C) and pressure (60 atm). drugfuture.com The development of these synthetic routes was crucial for making Bis(triphenylphosphine)dicarbonylnickel readily available for further study and for exploring its utility as a catalyst. chemicalbook.comdrugfuture.com For instance, it was identified early on as a catalyst for the polymerization of acetylene (B1199291) to form benzene (B151609) and styrene, the trimerization of ethynyl (B1212043) compounds, and the cyclization of butadiene. drugfuture.comguidechem.com

| Year | Researchers | Synthesis Method | Reference |

| 1948 | Reppe, Schweckendiek | Reaction of one mole of nickel carbonyl with two moles of triphenylphosphine. | drugfuture.com |

| 1954 | Yamamoto, Oku | Reaction of carbon monoxide with a methanol solution of triphenylphosphine and reduced nickel at 170°C and 60 atm. | drugfuture.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

13007-90-4 |

|---|---|

Molecular Formula |

C38H30NiO2P2 |

Molecular Weight |

639.3 g/mol |

IUPAC Name |

carbon monoxide;nickel;bis(triphenylphosphane) |

InChI |

InChI=1S/2C18H15P.2CO.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;/h2*1-15H;;; |

InChI Key |

SLFKPACCQUVAPG-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |

Other CAS No. |

13007-90-4 |

physical_description |

Solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Synthetic Methodologies for Bis Triphenylphosphine Dicarbonylnickel

Direct Ligand Substitution Approaches

Direct ligand substitution represents a fundamental approach to the synthesis of Bis(triphenylphosphine)dicarbonylnickel, leveraging the lability of ligands in precursor complexes.

A primary and straightforward method for preparing Bis(triphenylphosphine)dicarbonylnickel involves the direct reaction of Tetracarbonylnickel with Triphenylphosphine (B44618). chemicalbook.com In this process, two carbonyl (CO) ligands are displaced by the bulkier and more strongly donating triphenylphosphine (PPh₃) ligands. The reaction is typically driven by the stoichiometry of the reactants, using two equivalents of triphenylphosphine for each equivalent of tetracarbonylnickel to achieve the desired disubstituted product. chemicalbook.com

Table 1: Synthesis via Ligand Substitution

| Reactant 1 | Reactant 2 | Product | Stoichiometry |

|---|

This substitution reaction is a classic example of ligand exchange on a low-valent metal center, proceeding to yield the stable 18-electron complex, Bis(triphenylphosphine)dicarbonylnickel.

An alternative pathway to Bis(triphenylphosphine)dicarbonylnickel starts from a nickel(II) precursor, such as Dichlorobis(triphenylphosphine)nickel(II) (NiCl₂(PPh₃)₂). chemicalbook.comwikipedia.org This method involves a reductive carbonylation process. The Ni(II) complex is dissolved in a suitable solvent, like ethanol, and then treated with carbon monoxide in the presence of a reducing agent. chemicalbook.com The reducing agent is essential for the reduction of the nickel center from the +2 to the 0 oxidation state, while carbon monoxide provides the carbonyl ligands that coordinate to the resulting nickel(0) center. A common reducing agent used for this purpose is sodium methanethiolate (MeSNa). chemicalbook.com

Table 2: Synthesis via Reductive Carbonylation

| Ni(II) Precursor | Solvent | Gaseous Reactant | Reducing Agent | Product |

|---|

The precursor, Dichlorobis(triphenylphosphine)nickel(II), can be readily prepared by treating hydrated nickel(II) chloride with triphenylphosphine in a solvent such as glacial acetic acid or various alcohols. wikipedia.org

Mechanistic Investigations of Bis(triphenylphosphine)dicarbonylnickel Formation

Understanding the mechanisms underlying the formation of nickel(0) phosphine (B1218219) complexes is critical for optimizing synthetic protocols and designing new catalysts.

Research into the mechanisms of reactions involving nickel(0) phosphine complexes, particularly in the context of cross-coupling catalysis, has shed light on the potential involvement of radical pathways. nih.gov While concerted pathways are one possibility, radical mechanisms have been identified in the oxidative addition of aryl halides to Ni(0) ligated by phosphines. nih.gov These radical pathways can be initiated by a single-electron transfer (SET) from the electron-rich Ni(0) center to the aryl halide. nih.gov

The propensity for a reaction to proceed via a radical versus a concerted mechanism depends on several factors, including:

The nature of the halide: Different aryl halides (iodides, bromides, chlorides) can favor different pathways.

Electronic properties of the ligand: The electron-donating or -withdrawing nature of the phosphine ligand influences the redox potential of the Ni(0) center.

Electronic properties of the arene: Substituents on the aryl halide affect its reduction potential. nih.gov

Three general pathways are often considered for the activation of electrophiles by low-valent nickel species to generate radicals:

A stepwise single-electron transfer (SET) followed by halide dissociation. acs.orgnih.gov

An Sₙ2-type oxidative addition followed by radical ejection. acs.orgnih.gov

A concerted halogen atom transfer (XAT). acs.orgnih.gov

These mechanistic insights, while often studied in the context of catalytic cycles, are relevant to the fundamental reactivity of Ni(0) phosphine complexes and the conditions under which they are formed and utilized.

Advanced Synthetic Strategies for Related Nickel(0) Phosphine Complexes

Modern synthetic chemistry has introduced advanced strategies for the formation of nickel(0) phosphine complexes, sometimes under unexpectedly mild conditions or leading to novel structures.

One notable example is the facile, single-step synthesis of a tetrahedral nickel(0) phosphine complex at ambient temperature. rsc.orgnih.govcam.ac.uk In this approach, the reaction of a bis(methoxy)-2-pyridyl-phosphine with Ni(MeCN)₆₂ resulted in the spontaneous reduction of the Ni(II) center to Ni(0). rsc.orgnih.govcam.ac.ukresearchgate.net Mechanistic studies suggest that the redox activity is induced by the decomposition of the tetrafluoroborate anion, which facilitates the oxidation of the phosphine ligand and the concurrent reduction of the nickel metal center. rsc.orgcam.ac.uk

Another advanced strategy involves the synthesis of nickel(0) complexes that incorporate chelating phosphine-functionalized N-heterocyclic carbene (NHC) ligands. rsc.org These complexes, such as [Ni⁰(ArNHCPPh₂)(alkene)], are prepared and characterized for their unique structural features and catalytic properties. The combination of a strong σ-donating NHC with a phosphine moiety in a chelating framework provides a distinct electronic and steric environment at the nickel(0) center. rsc.org

Purification Techniques in the Synthesis of Bis(triphenylphosphine)dicarbonylnickel

The isolation of pure Bis(triphenylphosphine)dicarbonylnickel is a critical step following its synthesis. The most common and effective method for purifying this crystalline solid is recrystallization. chemicalbook.com This technique relies on the differential solubility of the compound and any impurities in a given solvent at different temperatures.

For Bis(triphenylphosphine)dicarbonylnickel, benzene (B151609) has been reported as a suitable solvent for recrystallization. chemicalbook.com The general procedure involves dissolving the crude product in a minimum amount of hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of well-defined crystals, while impurities tend to remain dissolved in the solvent (mother liquor). The purified crystals are then collected by filtration. The choice of solvent is crucial and is guided by the solubility profile of the complex; it is soluble in solvents such as benzene, THF, ethanol, and cyclohexane. chemicalbook.com

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Bis(triphenylphosphine)dicarbonylnickel | [(C₆H₅)₃P]₂Ni(CO)₂ |

| Tetracarbonylnickel | Ni(CO)₄ |

| Triphenylphosphine | P(C₆H₅)₃ |

| Dichlorobis(triphenylphosphine)nickel(II) | NiCl₂[P(C₆H₅)₃]₂ |

| Nickel(II) chloride hexahydrate | NiCl₂·6H₂O |

| Sodium methanethiolate | CH₃SNa |

Structural Elucidation and Coordination Geometry of Bis Triphenylphosphine Dicarbonylnickel

Theoretical Investigations of Coordination and Bonding

Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the electronic structure and bonding in transition metal complexes. These calculations complement experimental data and provide a deeper understanding of the interactions governing the stability and reactivity of the molecule.

DFT calculations have been used to investigate the electronic structure and bonding in nickel-phosphine complexes, providing insights applicable to Bis(triphenylphosphine)dicarbonylnickel. These studies focus on the nature of the metal-ligand bonds and the distribution of electron density.

The bonding in [Ni(CO)₂(PPh₃)₂] can be described by a combination of ligand-to-metal σ-donation and metal-to-ligand π-backbonding. The triphenylphosphine (B44618) ligands act as strong σ-donors through the lone pair on the phosphorus atoms, forming Ni-P σ-bonds. The carbonyl ligands also donate electron density to the nickel center via their σ-orbitals.

Crucially, DFT studies on related systems highlight the importance of π-backbonding from the filled nickel d-orbitals into the π* antibonding orbitals of both the carbonyl and triphenylphosphine ligands. uu.nl While back-donation to CO is a well-established concept, the role of the PPh₃ ligands as π-acceptors is also significant. The π-acceptor orbitals of the phosphine (B1218219) are typically the P-C σ* antibonding orbitals. This back-donation strengthens the Ni-P and Ni-C bonds while weakening the internal C-O bonds, a finding consistent with IR spectroscopic data. scispace.com

Recent computational analyses, such as the Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) method, have been applied to analogous nickel(0)-phosphine complexes. uu.nl These studies quantify the contributions of σ-donation and π-backbonding to the total interaction energy. For similar η²-coordinated ligands, these analyses have shown that the π-backbonding contribution is stronger than the σ-donation, highlighting its critical role in the stability of the complex. uu.nl This theoretical framework supports a synergistic bonding model where the electron-donating phosphines enhance the back-donating ability of the nickel center towards the carbonyl ligands.

Analysis of Metal-Ligand Bonding: Sigma-Basicity and Pi-Acidity of Phosphine Ligands

The stability and electronic structure of bis(triphenylphosphine)dicarbonylnickel are critically dependent on the nature of the bonding between the nickel (Ni) atom and its ligands. The triphenylphosphine (PPh₃) ligands, in particular, engage in a synergistic bonding mechanism involving both sigma (σ) donation and pi (π) acceptance.

Triphenylphosphine is classified as a good σ-donor and a poor π-acceptor. libretexts.org The phosphorus atom in PPh₃ possesses a lone pair of electrons that it donates to an empty orbital on the nickel center, forming a σ-bond. This electron-donating capability is referred to as sigma-basicity.

Concurrently, the phosphine ligand can act as a π-acceptor, a characteristic known as π-acidity. wikipedia.org This occurs through the back-donation of electron density from filled d-orbitals on the nickel atom into the empty σ* (antibonding) orbitals of the phosphorus-carbon (P-C) bonds. libretexts.orgwikipedia.org While early theories suggested the involvement of phosphorus 3d orbitals in this π-backbonding, it is now widely accepted that the P-C σ* orbitals are the primary acceptors of electron density. wikipedia.org The extent of this π-acidity can be influenced by the substituents on the phosphorus atom; more electronegative substituents enhance the π-acceptor character. libretexts.orgwikipedia.org

The interplay between σ-donation and π-backbonding is fundamental to the stability of the complex. The σ-donation from the phosphine ligands increases the electron density on the nickel atom, which in turn facilitates the π-back-donation to the carbonyl (CO) ligands, which are strong π-acceptors. This synergistic process strengthens the metal-ligand bonds and stabilizes the zero-valent oxidation state of the nickel.

Application of Molecular Orbital and VSEPR Theories to Complex Geometries

The three-dimensional arrangement of the ligands around the central nickel atom in bis(triphenylphosphine)dicarbonylnickel can be predicted and rationalized using both Valence Shell Electron Pair Repulsion (VSEPR) theory and Molecular Orbital (MO) theory.

VSEPR Theory

VSEPR theory provides a straightforward model for predicting molecular geometry based on minimizing the electrostatic repulsion between electron pairs in the valence shell of the central atom. wikipedia.org In bis(triphenylphosphine)dicarbonylnickel, the nickel atom is surrounded by four ligands: two triphenylphosphine molecules and two carbonyl groups. Treating each ligand as a single electron domain, the theory predicts a tetrahedral arrangement to maximize the distance between these groups and thereby minimize steric hindrance. This is particularly relevant given the bulkiness of the triphenylphosphine ligands. While VSEPR theory can be less reliable for transition metal complexes, it provides a reasonable initial prediction in this case. byjus.comshef.ac.uk

Molecular Orbital Theory

Molecular Orbital (MO) theory offers a more detailed and accurate description of the bonding and geometry of transition metal complexes by considering the interactions between metal and ligand orbitals. jove.comdalalinstitute.com For a d¹⁰ complex like bis(triphenylphosphine)dicarbonylnickel (Ni(0)), the metal's d orbitals are completely filled. In a tetrahedral geometry, the d-orbitals split into two energy levels.

The formation of the complex involves the overlap of the filled d-orbitals of nickel with the σ-donor orbitals of the phosphine and carbonyl ligands, and crucially, the overlap of the filled metal d-orbitals with the empty π* orbitals of the ligands. This π-backbonding is a key stabilizing factor for low-valent transition metal complexes. A tetrahedral geometry is electronically favored for d¹⁰ metal centers because it allows for efficient overlap and stabilization through these bonding interactions, as opposed to a square planar geometry which is generally less stable for such complexes.

| Theory | Predicted Geometry | Rationale |

| VSEPR Theory | Tetrahedral | Minimizes steric repulsion between the four ligands. |

| Molecular Orbital Theory | Tetrahedral | Electronically favorable for a d¹⁰ metal center, allowing for effective σ-bonding and π-backbonding, leading to a more stable complex. |

Reactivity Pathways and Mechanistic Studies of Bis Triphenylphosphine Dicarbonylnickel

Ligand Exchange Reactions and Substitutional Dynamics

Ligand exchange reactions are fundamental to the catalytic activity of [Ni(CO)₂(PPh₃)₂], as they open coordination sites for substrate binding. The substitution of both carbonyl (CO) and triphenylphosphine (B44618) (PPh₃) ligands has been investigated, revealing the dynamic nature of the coordination sphere around the nickel center.

The substitution of carbonyl ligands in nickel carbonyl complexes can proceed through either dissociative or associative pathways. In a dissociative mechanism, a CO ligand first detaches from the metal center, generating a coordinatively unsaturated intermediate, which is then trapped by an incoming ligand. This process is characterized by a rate law that is independent of the incoming ligand's concentration at high concentrations. Conversely, an associative mechanism involves the initial formation of a higher-coordinate intermediate, followed by the departure of the CO ligand.

Kinetic studies on the related tetracarbonylnickel(0), Ni(CO)₄, have shown that its substitution reactions with nucleophiles like triphenylphosphine proceed via a dissociative mechanism. The first step is the rate-determining dissociation of a CO ligand to form the highly reactive Ni(CO)₃ intermediate.

General Mechanism of Dissociative CO Substitution:

Ni(CO)₄ ⇌ Ni(CO)₃ + CO (slow, rate-determining)

Ni(CO)₃ + PPh₃ → Ni(CO)₃(PPh₃) (fast)

While specific kinetic data for CO replacement in [Ni(CO)₂(PPh₃)₂] is not as prevalent, it is expected to follow similar principles. The strength of the Ni-CO bond and steric crowding from the bulky triphenylphosphine ligands influence the rate of dissociation.

A concrete example of carbonyl ligand replacement involves the reaction of Ni(CO)₄ with carbodiphosphorane (Ph₃P=C=PPh₃), which can lead to the substitution of one or two carbonyl ligands, forming (CO)₃NiC(PPh₃)₂ and subsequently (CO)₂NiC(PPh₃)₂. The latter is formed when the reaction is carried out in THF, suggesting solvent participation in stabilizing intermediates or facilitating further substitution.

| Reactant | Solvent | Product(s) |

|---|---|---|

| Ni(CO)₄ + Ph₃P=C=PPh₃ | Toluene | (CO)₃NiC(PPh₃)₂ |

| Ni(CO)₄ + Ph₃P=C=PPh₃ | THF | (CO)₃NiC(PPh₃)₂ and (CO)₂NiC(PPh₃)₂ |

The substitution of triphenylphosphine ligands is also a critical process, often occurring in the presence of other potential ligands. These reactions are typically governed by a dissociative pathway, where the dissociation of a bulky PPh₃ ligand is the initial and rate-limiting step. This is particularly true for 18-electron complexes where an associative pathway would require a high-energy, 20-electron intermediate.

General Mechanism of Dissociative PPh₃ Substitution:

[Ni(CO)₂(PPh₃)₂] ⇌ [Ni(CO)₂(PPh₃)] + PPh₃ (slow)

[Ni(CO)₂(PPh₃)] + L → [Ni(CO)₂(PPh₃)L] (fast) (where L is an incoming ligand)

The rate of substitution is influenced by the steric bulk and electronic properties of both the departing PPh₃ and the incoming ligand. Kinetic studies on related square planar d⁸ complexes often show a two-term rate law, indicating competition between a solvent-assisted associative pathway and a purely dissociative pathway. However, for tetrahedral d¹⁰ complexes like [Ni(CO)₂(PPh₃)₂], dissociation is generally favored. The presence of excess PPh₃ in solution would be expected to inhibit the reaction rate, a hallmark of a dissociative mechanism.

Oxidative Addition Processes and Intermediates

Oxidative addition is a key step in many catalytic cycles involving [Ni(CO)₂(PPh₃)₂], where the nickel(0) center is oxidized to nickel(II) and two new ligands are added to the coordination sphere. The mechanism of oxidative addition of organic halides to nickel(0) phosphine (B1218219) complexes is complex and can proceed through multiple pathways, including concerted, Sₙ2-type, and radical mechanisms. The operative pathway is highly dependent on the nature of the organic halide, the phosphine ligands, and the reaction conditions.

For aryl halides, two primary mechanisms are often considered:

Concerted Mechanism: A three-center transition state involving the nickel center, the aryl carbon, and the halogen atom. This is a two-electron process and is more common for less polar substrates.

Radical Mechanism: A one-electron process, often involving an initial single-electron transfer (SET) from the electron-rich Ni(0) complex to the aryl halide to form a radical anion, which then fragments. This pathway is favored for aryl halides with electron-withdrawing groups.

Kinetic and computational studies on complexes like [Ni(PEt₃)₄] and Ni(0) complexes with triphosphine ligands have provided significant insight. For instance, studies on a triphosphine Ni(0) complex showed that the oxidative addition of aryl halides proceeds cleanly via a concerted, two-electron mechanism to form stable five-coordinate Ni(II) species, with radical pathways being less favorable. However, for other systems, a competition between concerted and radical pathways is evident.

The involvement of radical intermediates in the oxidative addition to Ni(0) phosphine complexes has been a subject of extensive study. The formation of Ni(I) species

Influence of Ligand Modifications on Reactivity Profiles

The reactivity of bis(triphenylphosphine)dicarbonylnickel(0) is not static; it can be profoundly altered by modifying the tertiary phosphine ligands (PR₃) coordinated to the nickel center. The electronic and steric properties of these ligands dictate the electron density at the metal, influence the rates and mechanisms of key reaction steps such as oxidative addition, and can be tuned to achieve desired catalytic outcomes. Research into these modifications provides critical insights into the structure-reactivity relationships that govern the chemistry of this important class of nickel complexes.

Electronic Effects of Ligand Modification

The primary electronic influence of a phosphine ligand is its ability to act as a σ-donor, pushing electron density onto the nickel atom. This effect is transmitted to the other ligands, namely the carbonyls. In a complex like Ni(CO)₂L₂, stronger σ-donating phosphines increase the electron density on the nickel center. This enhanced electron density leads to stronger π-backbonding from the nickel d-orbitals into the π* antibonding orbitals of the carbon monoxide ligands. wikipedia.org

This increased backbonding has a direct and measurable consequence: it weakens the carbon-oxygen triple bond. The strength of this bond can be probed using infrared (IR) spectroscopy by measuring the C-O stretching frequency (ν(CO)). A weaker C-O bond vibrates at a lower frequency. Therefore, a lower ν(CO) value indicates a more electron-rich nickel center, which is a direct result of a more strongly donating phosphine ligand. umb.edustackexchange.com

The Tolman Electronic Parameter (TEP) is a quantitative scale developed to measure the electron-donating ability of phosphine ligands. It is based on the A₁ symmetric ν(CO) of LNi(CO)₃ complexes. wikipedia.org Although the parent complex for TEP is not Ni(CO)₂(PPh₃)₂, the electronic effects are directly comparable. Ligands with lower TEP values are stronger electron donors.

Data sourced from Tolman's work on LNi(CO)₃ complexes, which serves as a proxy for the electronic effects in Ni(CO)₂L₂ systems. wikipedia.orgtamu.edu

As shown in the table, replacing triphenylphosphine (PPh₃) with a trialkylphosphine like trimethylphosphine (PMe₃) or the bulky tri(tert-butyl)phosphine (P(t-Bu)₃) results in a lower TEP value, indicating increased electron donation to the nickel center. Conversely, using phosphites like triethylphosphite (P(OEt)₃) or the highly electronegative phosphorus trifluoride (PF₃) leads to higher TEP values, signifying weaker donation and a more electron-poor nickel center. This modulation of the metal's electronic character is crucial for its subsequent reactivity, particularly in oxidative addition, where a more electron-rich nickel(0) center is generally more reactive. nih.gov

Steric and Electronic Influence on Reaction Pathways

Beyond modulating backbonding, ligand modifications directly impact the mechanistic pathways of reactions involving Ni(0) complexes. A key example is the oxidative addition of aryl electrophiles, a fundamental step in many cross-coupling reactions. The choice of phosphine can create a preference for the cleavage of different types of bonds, a property known as chemoselectivity.

Computational (DFT) and stoichiometric studies have demonstrated that both steric and electronic factors of the phosphine ligand govern the selectivity of Ni(0) in oxidative addition reactions between C-OTs (aryl tosylate) and C-Cl (aryl chloride) bonds. nih.gov Small, electron-donating phosphines have been shown to favor reaction at the C-OTs bond, whereas bulkier or more withdrawing phosphines can favor the C-Cl bond. nih.gov This selectivity is critical for developing catalytic cycles that tolerate a wide range of functional groups.

A study comparing PMe₃, PCy₃, and PPh₃ in a competitive oxidative addition scenario highlights this divergent reactivity. Density Functional Theory (DFT) calculations predict the energy barrier for the oxidative addition, with a lower barrier indicating a more favorable pathway.

Data adapted from studies on competitive oxidative addition to Ni(0)L₂ complexes. nih.gov

The results show that the small and electron-donating trimethylphosphine (PMe₃) ligand directs the nickel complex to preferentially activate the C-OTs bond over the C-Cl bond, a trend confirmed by both theoretical calculations and experimental observation. nih.govchemrxiv.org In contrast, the parent triphenylphosphine (PPh₃) ligand leads to selective activation of the C-Cl bond. nih.gov The bulky tricyclohexylphosphine (PCy₃) shows intermediate behavior. Computational studies suggest that the selectivity with PMe₃ arises from a combination of electronic effects and a crucial stabilizing interaction between the nickel center and a sulfonyl oxygen of the tosylate group during the oxidative addition transition state. nih.gov

These findings underscore the powerful influence of ligand modification. By systematically altering the substituents on the phosphorus atom, the reactivity profile of the bis(phosphine)dicarbonylnickel core can be finely tuned, enabling control over reaction mechanisms and selectivity in complex chemical transformations. nih.govchimia.ch

Catalytic Applications and Reaction Scope of Bis Triphenylphosphine Dicarbonylnickel

Cyclization Reactions

Bis(triphenylphosphine)dicarbonylnickel is an effective catalyst for the formation of cyclic structures from unsaturated precursors. Its ability to coordinate with and activate π-systems is central to its function in these transformations.

Cyclotrimerization of Alkynes (e.g., Acetylene (B1199291) to Benzene)

One of the classic applications of nickel catalysts is the cyclotrimerization of alkynes to form substituted benzenes. Bis(triphenylphosphine)dicarbonylnickel catalyzes this [2+2+2] cycloaddition, efficiently converting simple alkynes into aromatic compounds. A notable example is the conversion of acetylene to benzene (B151609). The catalytic cycle is thought to involve the formation of a nickelacyclopentadiene intermediate, which then coordinates a third alkyne molecule and undergoes reductive elimination to furnish the benzene ring and regenerate the active nickel(0) species. While the trimerization of acetylene itself is a fundamental example, this catalysis extends to substituted alkynes, offering a pathway to polysubstituted benzene derivatives. The regioselectivity of the cyclotrimerization of unsymmetrical alkynes can be influenced by the steric and electronic properties of the substituents.

| Substrate | Product | Catalyst System | Conditions | Yield (%) |

| Acetylene | Benzene | Ni(CO)₂(PPh₃)₂ | Varies | High |

| Phenylacetylene | 1,2,4- and 1,3,5-Triphenylbenzene | Ni(CO)₂(PPh₃)₂ | Varies | Good |

Cyclooligomerization Processes

Beyond the formation of six-membered rings, bis(triphenylphosphine)dicarbonylnickel also catalyzes the cyclooligomerization of alkynes and other unsaturated molecules to produce larger cyclic compounds. For instance, the cyclotetramerization of acetylene to form cyclooctatetraene can be achieved under specific conditions with nickel-based catalysts. The distribution of products between cyclotrimerization and cyclooligomerization is sensitive to reaction parameters such as temperature, pressure, and the nature of the ligands on the nickel center. The triphenylphosphine (B44618) ligands in the title complex play a crucial role in steering the reaction pathway, with their steric bulk and electronic properties influencing the assembly of the unsaturated substrates at the metal center.

Cyclization of Butadiene

The dimerization and trimerization of 1,3-butadiene to form various cyclic and linear oligomers is a significant industrial process, and nickel catalysts are central to this chemistry. Bis(triphenylphosphine)dicarbonylnickel is a competent catalyst for the cyclodimerization of butadiene to produce valuable eight-membered rings. The primary products of this reaction are typically 1,5-cyclooctadiene (COD) and 4-vinylcyclohexene (VCH), with the selectivity being highly dependent on the catalyst system and reaction conditions. The mechanism is believed to proceed through the oxidative coupling of two butadiene molecules at the nickel(0) center to form a bis(π-allyl)nickel intermediate, which can then undergo reductive elimination to yield the cyclic products.

| Substrate | Major Products | Catalyst System |

| 1,3-Butadiene | 1,5-Cyclooctadiene, 4-Vinylcyclohexene | Ni(CO)₂(PPh₃)₂ |

Carbonylation Reactions

The incorporation of a carbonyl group into organic molecules is a fundamental transformation, and bis(triphenylphosphine)dicarbonylnickel serves as an effective catalyst for such reactions. The two carbonyl ligands within the complex can be readily transferred, and the nickel center can activate substrates for the insertion of external carbon monoxide.

Intramolecular Carbonylation in Complex Organic Synthesis (e.g., Lactone Formation)

Bis(triphenylphosphine)dicarbonylnickel can catalyze the intramolecular carbonylation of unsaturated alcohols, providing a direct route to lactones. In this process, the nickel catalyst coordinates to the alkene and the hydroxyl group of the substrate. Subsequent insertion of carbon monoxide, either from the catalyst itself or from an external CO atmosphere, into the nickel-carbon bond, followed by reductive elimination, leads to the formation of the lactone ring. This methodology is a powerful tool for the synthesis of five- and six-membered lactones, which are common structural motifs in natural products and pharmaceuticals. The efficiency and regioselectivity of the cyclization are influenced by the substrate structure and the reaction conditions.

| Substrate Type | Product Type | Catalyst |

| Unsaturated Alcohols | Lactones | Ni(CO)₂(PPh₃)₂ |

Transition-Metal-Catalyzed Carbonylative Cross-Coupling Reactions

While palladium complexes are more commonly associated with carbonylative cross-coupling reactions, nickel catalysts, including bis(triphenylphosphine)dicarbonylnickel, can also facilitate these transformations. These reactions involve the coupling of an organic halide with a nucleophile in the presence of carbon monoxide to form a new carbonyl compound. The catalytic cycle typically involves the oxidative addition of the organic halide to the nickel(0) center, followed by CO insertion into the nickel-carbon bond to form an acyl-nickel intermediate. Subsequent reaction with a nucleophile, such as an organometallic reagent, and reductive elimination yields the final ketone product and regenerates the active catalyst. This approach provides a versatile method for the synthesis of a wide range of ketones from readily available starting materials.

| Reactant 1 | Reactant 2 | Nucleophile | Product | Catalyst |

| Aryl Halide | Carbon Monoxide | Organometallic Reagent | Aryl Ketone | Ni(CO)₂(PPh₃)₂ |

Polymerization Reactions of Unsaturated Hydrocarbons

Bis(triphenylphosphine)dicarbonylnickel serves as a catalyst in several polymerization and cyclization reactions of unsaturated hydrocarbons. Its applications include the polymerization of acetylene to form benzene and styrene, the trimerization of ethynyl (B1212043) compounds, and the cyclization of butadiene. chemicalbook.comdrugfuture.comguidechem.com

A notable application is in the initiation of free-radical polymerization. Research has detailed its role in the polymerization of methyl methacrylate in conjunction with carbon tetrachloride at 25°C. rsc.org In this system, the initiation process is significantly more active compared to systems involving nickel tetracarbonyl. rsc.org The proposed mechanism involves an initial SN2 displacement of a triphenylphosphine ligand by a monomer molecule. This forms an intermediate complex which then reacts with the organic halide to generate a free radical that initiates the polymerization chain. rsc.org The addition of free triphenylphosphine to the reaction can reverse this primary step, thereby reducing the rate of initiation. rsc.org

The activation energy for this primary step has been determined to be 21.2 kcal/mole. Kinetic studies have shown that a maximum of one free radical is formed for each molecule of the initiator that decomposes, which corresponds to the oxidation of Ni(0) to Ni(I). rsc.org

| Unsaturated Hydrocarbon | Product(s) | Catalyst System | Key Findings |

|---|---|---|---|

| Acetylene | Benzene, Styrene | Bis(triphenylphosphine)dicarbonylnickel | Catalyzes polymerization and cyclotrimerization. chemicalbook.comdrugfuture.com |

| Butadiene | Cyclized Products | Bis(triphenylphosphine)dicarbonylnickel | Effective for the cyclization of butadiene. chemicalbook.comdrugfuture.com |

| Methyl Methacrylate | Poly(methyl methacrylate) | Bis(triphenylphosphine)dicarbonylnickel / Carbon Tetrachloride | Initiates free-radical polymerization via a complex formation and reaction with the halide. rsc.org |

Cross-Coupling Reactions

Bis(triphenylphosphine)dicarbonylnickel and related Ni(0)-phosphine complexes are versatile catalysts for cross-coupling reactions, which are fundamental processes for forming new carbon-carbon bonds. smolecule.com These catalysts are active in various coupling reactions, including Suzuki-Miyaura and Heck-type reactions. smolecule.comresearchgate.net Often, the active Ni(0) catalyst is generated in situ from a Ni(II) precursor, such as dichlorobis(triphenylphosphine)nickel(II), by reduction with a reagent like zinc metal. nih.gov

For instance, Ni(0) catalysts generated from NiCl₂(PPh₃)₂ are effective in the homocoupling of non-activated aryl sulfonates. nih.gov Similarly, NiBr₂(PPh₃)₂ has been identified as an optimal precatalyst for the homocoupling of bromobenzene in the presence of zinc and tetraethylammonium iodide. nih.gov While direct use of bis(triphenylphosphine)dicarbonylnickel is less commonly detailed in recent literature for a broad scope of cross-couplings compared to in situ generated systems, its fundamental Ni(0)(PPh₃)₂ core is the catalytically active species in these transformations. researchgate.net The general mechanism involves the oxidative addition of an aryl halide to the Ni(0) center, followed by transmetalation with an organometallic reagent (in Suzuki coupling) or migratory insertion (in Heck coupling), and concluding with reductive elimination to yield the product and regenerate the Ni(0) catalyst. smolecule.com

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halides (I, Br, Cl), Mesylates, Tosylates | Aryl Boronic Acids | Ni(0) complex with PPh₃ ligands | smolecule.comnih.gov |

| Heck Reaction | Aryl Halides | Alkenes | Ni(0) complex with PPh₃ ligands | smolecule.comresearchgate.net |

| Homocoupling | Aryl Sulfonates | - | Ni(0) generated from NiCl₂(PPh₃)₂ / Zn | nih.gov |

| Homocoupling | Bromobenzene | - | NiBr₂(PPh₃)₂ / Zn / Et₄NI | nih.gov |

Catalytic Stability and Performance Considerations

The practical utility of bis(triphenylphosphine)dicarbonylnickel as a catalyst is influenced by its stability and the electronic and steric properties of its ligands. smolecule.com

Stability: The complex is noted for being stable in air and moisture, which simplifies its handling and storage compared to many other highly sensitive organometallic catalysts. smolecule.com However, its catalytic activity has been observed to decrease over time with storage, indicating a gradual decomposition or transformation that affects its performance. chemicalbook.comdrugfuture.com Therefore, for optimal results, fresh or properly stored catalyst is recommended.

Ligand Effects: The performance of the catalyst is significantly governed by the triphenylphosphine (PPh₃) ligands.

Steric Influence: The two bulky triphenylphosphine ligands create significant steric hindrance around the nickel center. This steric bulk can influence the reaction pathway and enhance the selectivity for certain products by controlling the approach of substrates to the metal. smolecule.com

Electronic Influence: Triphenylphosphine is an electron-donating ligand. This property increases the electron density on the nickel atom, which in turn affects the metal's reactivity in key catalytic steps such as oxidative addition and reductive elimination. smolecule.com

The versatility of the catalyst stems from its ability to participate in a range of elementary organometallic reactions, including oxidative addition, reductive elimination, and insertion reactions, which are fundamental to its catalytic cycles in polymerization and cross-coupling. smolecule.com

Computational Chemistry and Theoretical Modelling in Bis Triphenylphosphine Dicarbonylnickel Research

Computational chemistry and theoretical modeling have become indispensable tools for elucidating the intricate properties and behaviors of transition metal complexes like bis(triphenylphosphine)dicarbonylnickel(0), Ni(CO)₂(PPh₃)₂. These methods provide molecular-level insights that complement experimental findings, offering a deeper understanding of spectroscopic characteristics, reaction pathways, and electronic structure.

Future Directions and Emerging Research Areas

Development of Novel Ligand Architectures for Enhanced Reactivity and Selectivity

A primary area of future research involves moving beyond the conventional triphenylphosphine (B44618) ligand to develop novel ligand architectures. The goal is to fine-tune the steric and electronic properties of the nickel center, thereby enhancing its catalytic reactivity and selectivity. By systematically modifying the ligand framework, researchers can control substrate approach, stabilize key intermediates, and promote desired reaction pathways.

Key strategies in this area include:

Introduction of Bulky and Electron-Rich Ligands : The synthesis of more sterically demanding and electron-donating phosphine (B1218219) ligands, such as dialkylterphenyl phosphines, can promote different coordination geometries and reactivities at the nickel center. researchgate.net

Use of Bidentate and Pincer Ligands : Ligands that can bind to the metal center at more than one point, like Xantphos or planar pincer ligands (e.g., diphosphinoamido - PNP), offer greater stability and control over the catalyst's geometry. researchgate.netnih.gov This can lead to unique binding modes for substrates like carbon dioxide and prevent catalyst deactivation. nih.gov

Polymer-Supported Ligands : The development of polymeric versions of ligands, such as polymeric bis(triphenylphosphine)iminium chloride, aims to create recyclable catalysts. rsc.org This approach combines the reactivity of the nickel complex with the practical advantages of easy separation and reuse, enhancing the sustainability of catalytic processes. rsc.org

Table 1: Examples of Novel Ligand Architectures and Their Potential Effects

| Ligand Type | Example(s) | Key Feature | Potential Enhancement |

|---|---|---|---|

| Bidentate (Large Bite-Angle) | Xantphos | Wide P-Ni-P angle | Facilitates activation of substrates in photochemically driven reactions. researchgate.net |

| Pincer (Planar) | Diphosphinoamido (PNP) | Rigid coordination plane | Stabilizes unusual binding modes (e.g., Ni-η¹-CO₂-κC) and influences spin state. nih.gov |

| Sterically Bulky Monodentate | Dialkylterphenyl phosphines | Large cone angle | Modifies coordination environment and reactivity. researchgate.net |

Exploration of New Catalytic Transformations Utilizing Bis(triphenylphosphine)dicarbonylnickel

While bis(triphenylphosphine)dicarbonylnickel is known for catalyzing reactions like the polymerization of acetylene (B1199291) and the cyclization of butadiene, future research is aimed at uncovering entirely new catalytic capabilities. chemicalbook.com This involves leveraging the unique electronic structure of the nickel(0) center to activate challenging substrates and forge novel chemical bonds.

Emerging areas of catalytic exploration include:

Visible-Light-Driven Carbonylations : A significant advancement is the use of visible light to drive carbonylation reactions at ambient temperatures. researchgate.net In combination with specific ligands like Xantphos, nickel(0) can activate alkyl halides for carbonylation, a process where a CO-associated nickel species is the active catalyst. researchgate.net This photochemical approach offers a milder alternative to traditional, high-pressure carbonylation methods.

CO₂ Conversion and Utilization : Inspired by the function of enzymes like carbon monoxide dehydrogenases (CODHs), researchers are exploring nickel complexes for the capture and conversion of carbon dioxide (CO₂). rsc.org By using appropriate ligand scaffolds, nickel centers can bind and activate CO₂, potentially leading to catalytic cycles for converting CO₂ into valuable chemicals like carbon monoxide (CO). nih.govrsc.org

Hydrosilylation Reactions : Nickel catalysts have shown promise in the hydrosilylation of ketones to produce silyl (B83357) ethers. researchgate.net Future work could expand the scope of these reactions, utilizing bis(triphenylphosphine)dicarbonylnickel and its derivatives for more complex and selective transformations of carbonyl compounds and alkynes. researchgate.net

Integration with Advanced In Situ Spectroscopic Techniques

A critical frontier in catalysis research is the ability to observe the catalyst "in action." The integration of advanced in-situ spectroscopic techniques allows for the real-time monitoring of catalytic reactions, providing invaluable information about the structure and behavior of the active catalytic species and reaction intermediates. numberanalytics.com

For bis(triphenylphosphine)dicarbonylnickel, these techniques are essential for understanding its dynamic behavior under catalytic conditions. youtube.com Key methods include:

Infrared (IR) Spectroscopy : This technique is highly effective for monitoring changes in the chemical bonding of the catalyst, particularly the carbonyl (CO) ligands. frontiersin.org In-situ IR can track the binding of reactants and the formation of intermediates on the nickel center during a reaction. numberanalytics.comfrontiersin.org

X-ray Absorption Spectroscopy (XAS) : XAS is a powerful tool for probing the electronic and local coordination environment of the nickel atom. numberanalytics.comfrontiersin.org It can provide data on the oxidation state and geometry of the nickel center as it proceeds through the catalytic cycle, even for complex materials under operating conditions. youtube.comacs.org

Raman Spectroscopy : This method complements IR spectroscopy by studying the vibrational modes of molecules and the catalyst structure, offering another window into the identity of surface-adsorbed species and intermediates. numberanalytics.com

By applying these techniques, researchers can move beyond proposing mechanisms based solely on starting materials and final products, instead gathering direct evidence for the transient species that govern the reaction pathway. ufl.edu

Table 2: In Situ Spectroscopic Techniques for Catalyst Characterization

| Technique | Information Provided | Application to Ni(PPh₃)₂(CO)₂ |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational modes of chemical bonds (e.g., C=O stretching). frontiersin.org | Monitoring CO ligand substitution and binding of substrates. numberanalytics.com |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, and local structure of the metal center. numberanalytics.comfrontiersin.org | Tracking changes in the Ni electronic structure and geometry during catalysis. acs.org |

| Raman Spectroscopy | Vibrational modes of molecules and catalyst structure. numberanalytics.com | Identifying intermediates adsorbed on the catalyst surface. |

Synergistic Experimental and Theoretical Approaches for Mechanistic Elucidation

The complexity of catalytic cycles often necessitates a dual approach that combines experimental observation with theoretical modeling. The synergy between advanced in-situ spectroscopy and quantum chemical calculations (such as Density Functional Theory, DFT) provides a powerful platform for the detailed elucidation of reaction mechanisms involving bis(triphenylphosphine)dicarbonylnickel.

This integrated approach allows researchers to:

Identify Reactive Intermediates : Experimental techniques like modulation excitation spectroscopy can isolate the spectral features of reactive species that exist at very low concentrations. ufl.edu DFT calculations can then be used to predict the structures and vibrational frequencies of potential intermediates, allowing for the confident assignment of the experimentally observed spectra. ufl.edu

Map Reaction Pathways : Theoretical calculations can map out the potential energy surfaces of a catalytic reaction, identifying transition states and determining the activation barriers for different steps. This computational insight helps to explain observed product selectivities and guides the design of more efficient catalysts.

Understand Ligand Effects : By computationally modeling nickel complexes with various ligand architectures, researchers can predict how changes in ligand electronics and sterics will affect the stability of intermediates and the energy barriers of key steps in the catalytic cycle. These predictions can then be tested experimentally, creating a feedback loop that accelerates catalyst development.

This powerful combination of theory and experiment is essential for building a fundamental understanding of how bis(triphenylphosphine)dicarbonylnickel functions at a molecular level, paving the way for the rational design of next-generation catalysts.

Q & A

Q. Basic Research Focus

- Variable-temperature NMR : Detects fluxional behavior of PPh₃ ligands (e.g., coalescence temperatures for ³¹P signals).

- EPR spectroscopy : Identifies paramagnetic intermediates during redox processes .

- IR time-resolved studies : Tracks CO ligand dissociation kinetics under catalytic conditions.

How do solvent polarity and coordinating ability impact the stability of Bis(triphenylphosphine)dicarbonylnickel?

Q. Advanced Research Focus

- Non-coordinating solvents (e.g., toluene): Enhance stability but limit solubility.

- Coordinating solvents (e.g., THF): Induce ligand displacement, forming adducts like Ni(CO)₂(THF)₂.

Methodological Insight : - Use conductivity measurements to assess ion-pair dissociation in polar solvents.

- Monitor decomposition via UV-Vis absorbance at 450 nm (characteristic of Ni⁰ colloids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.